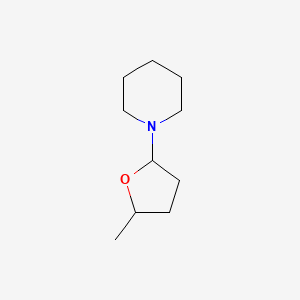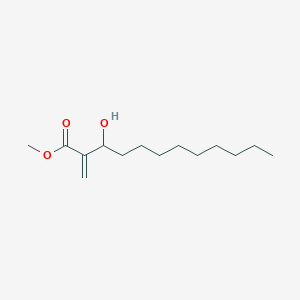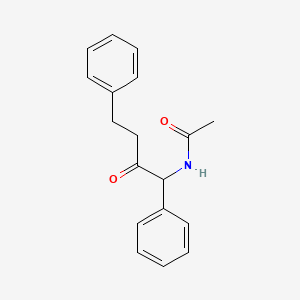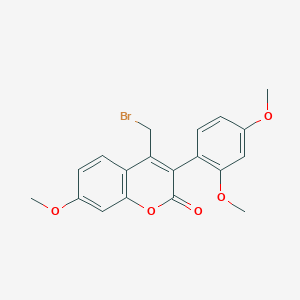
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a butynyl group and a hexyl chain, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester typically involves the esterification of the corresponding alcohol and carbonic acid derivative. One common method is the Fischer esterification, which involves reacting the alcohol with carbonic acid in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is often carried out under reduced pressure to facilitate the removal of water and drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group under basic conditions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Applications De Recherche Scientifique
Carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
Mécanisme D'action
The mechanism by which carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester exerts its effects depends on its interactions with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonic acid, dimethyl ester
- Carbonic acid, ethyl ester
- Carbonic acid, propyl ester
Comparison
Compared to other esters of carbonic acid, carbonic acid, 1-(4-hydroxy-3,3-dimethyl-1-butynyl)hexyl methyl ester is unique due to the presence of the butynyl group and the hexyl chain. This structural difference can lead to distinct chemical and physical properties, such as different reactivity and solubility. Additionally, the presence of the hydroxyl group can introduce additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
680220-81-9 |
|---|---|
Formule moléculaire |
C14H24O4 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
(1-hydroxy-2,2-dimethyldec-3-yn-5-yl) methyl carbonate |
InChI |
InChI=1S/C14H24O4/c1-5-6-7-8-12(18-13(16)17-4)9-10-14(2,3)11-15/h12,15H,5-8,11H2,1-4H3 |
Clé InChI |
OOKNZJVFZSZYSY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#CC(C)(C)CO)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)


![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)

![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]adenosine](/img/structure/B12525302.png)

![Propanedioic acid, methoxy[(1R)-2-nitro-1-phenylethyl]-, dimethyl ester](/img/structure/B12525308.png)
![[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;pentanedioic acid](/img/structure/B12525311.png)
![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
